molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N<br>C6H5N(CH3)2<br>C8H11N B042412 N,N-dimethylaniline CAS No. 121-69-7

N,N-dimethylaniline

Cat. No.: B042412
CAS No.: 121-69-7
M. Wt: 121.18 g/mol
InChI Key: JLTDJTHDQAWBAV-UHFFFAOYSA-N
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Description

N,N-Dimethylaniline: is an organic chemical compound that is a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow. It is an important precursor to dyes such as crystal violet .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylaniline was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . The reaction is as follows:

C6H5NH2+2CH3IC6H5N(CH3)2+2HIC_6H_5NH_2 + 2CH_3I \rightarrow C_6H_5N(CH_3)_2 + 2HI C6​H5​NH2​+2CH3​I→C6​H5​N(CH3​)2​+2HI

Industrial Production Methods: this compound is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Similarly, it is also prepared using dimethyl ether as the methylating agent .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . Some of the key reactions include:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used.

    Lithiation: Butyllithium is used.

    Methylation: Dimethyl sulfate or methyl iodide can be used.

Major Products:

    Tetryl: A nitrated product.

    Quaternary Ammonium Salt: Formed from methylation.

Scientific Research Applications

Industrial Applications

1. Dye Manufacturing
N,N-Dimethylaniline is primarily used as an intermediate in the production of azo dyes. These dyes are widely utilized in textiles, leather, and food industries due to their vibrant colors and stability. The synthesis of dyes often involves the diazotization of aniline derivatives, where DMA plays a crucial role.

2. Pesticide Intermediates
DMA serves as a precursor for various pesticides and herbicides. Its ability to undergo further chemical transformations makes it valuable in agrochemical formulations, enhancing crop protection.

3. Polymerization Agents
In the polymer industry, DMA is used as a polymerization accelerator. It facilitates the curing process in the production of epoxy resins and other polymers, which are essential for coatings, adhesives, and composite materials .

4. Solvent and Stabilizer
DMA acts as a solvent for various organic compounds and is used as a stabilizer in rubber formulations. Its solvent properties help dissolve polar substances, making it useful in paint thinners and cleaning agents .

Pharmacological Applications

1. Antioxidant Potential
Recent studies have indicated that DMA derivatives exhibit antioxidant properties. Research has shown that certain nitrogen compounds synthesized from DMA can protect against oxidative stress, suggesting potential therapeutic applications in diseases associated with oxidative damage .

2. Genotoxicity Studies
While DMA has applications in pharmacology, it has also been studied for its genotoxic effects. Investigations into its mutagenic potential revealed that DMA could induce chromosomal aberrations in mammalian cells, raising concerns about its safety in pharmaceutical formulations . Understanding these effects is crucial for developing safer derivatives or alternatives.

Case Studies

Study Application Findings
Genotoxicity Analysis Safety assessmentDMA was found to induce chromosomal aberrations but did not show mutagenicity in Salmonella assays .
Antioxidant Studies Pharmacological potentialNew nitrogen compounds derived from DMA demonstrated significant protective effects against lipid peroxidation in cellular models .
Dye Production Research Industrial applicationDMA was successfully utilized in synthesizing various azo dyes with high color yield and stability .

Environmental Impact

This compound has been detected in environmental samples near industrial sites due to its widespread use. Its presence raises concerns regarding potential toxicity to aquatic life and human health through occupational exposure. Chronic exposure studies have shown adverse effects on the central nervous system and blood parameters in animal models .

Mechanism of Action

The mechanism by which N,N-Dimethylaniline exerts its effects involves its reactivity as a tertiary amine. It undergoes N-demethylation and N-oxidation as metabolic pathways . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Biological Activity

N,N-Dimethylaniline (DMA) is an organic compound with the formula C9H13NC_9H_{13}N. It is a colorless liquid that is primarily used in the production of dyes, pesticides, and pharmaceuticals. Recent studies have highlighted its biological activities, including its effects on cellular mechanisms, potential neuroprotective properties, and metabolic pathways. This article provides a comprehensive overview of the biological activity of DMA, supported by data tables and case studies.

Metabolism and Toxicological Effects

The metabolism of this compound has been extensively studied across various species and tissues. The primary metabolic pathways include:

  • N-Oxidation : Catalyzed by flavin-containing mono-oxygenases, resulting in the formation of this compound N-oxide.
  • N-Demethylation : Primarily mediated by cytochrome P450 enzymes, leading to the production of N-methylaniline and formaldehyde.
  • Ring Hydroxylation : A minor pathway resulting in the formation of N,N-dimethyl-4-aminophenol.

Table 1 summarizes key findings from studies on the metabolism of DMA:

SpeciesRoute of AdministrationMajor MetabolitesReference
RatsOralN-methylaniline, formaldehydeIARC
MiceGavageEpithelial hyperplasia, papillomasUS National Toxicology Program
CatsIntravenousIncreased hemoglobin levelsHolzer & Kiese
DogsIntravenousAniline detected in bloodIARC

Carcinogenic Potential

Research indicates that DMA may have carcinogenic effects. In a long-term study involving Fischer 344 rats and B6C3F1 mice, high doses led to an increased incidence of forestomach papillomas in female mice and splenic sarcomas in male rats. The study reported dose-related decreases in body weight gain and other health issues such as cyanosis and decreased motor activity in both sexes .

Neuroprotective Properties

Recent studies have identified novel derivatives of DMA that exhibit neuroprotective properties. For instance, compounds GIF-2114 and GIF-2197-r were shown to prevent oxytosis and ferroptosis without affecting glutathione levels or exhibiting antioxidant activity. These derivatives preferentially accumulate in late endosomes/lysosomes, suggesting a targeted mechanism for neuroprotection against oxidative stress .

Table 2: Neuroprotective Activity of DMA Derivatives

CompoundMechanism of ActionEffect on Oxidative Stress
GIF-2114Reduces reactive oxygen speciesPrevents ferroptosis
GIF-2197-rDecreases ferrous ionsProtects hippocampal cells

In Vitro Studies

In vitro studies have demonstrated that DMA can induce various biological responses. For example, isolated rat hepatocytes exposed to DMA produced metabolites such as N-methylaniline and formaldehyde, indicating active metabolic processes . Additionally, studies have shown that exposure to DMA can lead to methaemoglobinaemia and other hematological changes in laboratory animals .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N-dimethylaniline (DMA), and how do reaction conditions influence product purity?

DMA is commonly synthesized via nucleophilic substitution (e.g., methylation of aniline with methyl halides) or one-pot reduction-alkylation using nitrobenzene and methanol under catalytic conditions (e.g., Cu-Zn-Al oxides) . Key factors include temperature control (150–220°C), catalyst loading, and stoichiometric ratios to minimize byproducts like N-methylaniline. Purity assessment requires GC-MS or HPLC coupled with reference standards (e.g., retention time matching for DMA: ~7.6 min) .

Q. How can spectroscopic and crystallographic methods resolve DMA’s structural and electronic properties?

  • X-ray crystallography confirms planar geometry with N–C bond lengths of ~1.42 Å and torsional angles <5° between aromatic and dimethylamino groups .
  • NMR : 1^1H NMR shows aromatic protons as multiplets (δ 6.6–7.2 ppm) and N–CH3_3 as a singlet (δ 2.9–3.0 ppm). 13^{13}C NMR assigns quaternary carbons at ~150 ppm (C–N) and methyl carbons at ~40 ppm .
  • IR : Stretching vibrations at 1,250–1,350 cm1^{-1} (C–N) and 2,800–3,000 cm1^{-1} (C–H) .

Q. What analytical methods are recommended for quantifying DMA and its impurities in reaction mixtures?

Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-FID with a polar capillary column (e.g., DB-WAX). Calibration curves for DMA, N-methylaniline, and aniline are critical for detecting residuals (<0.1% w/w) .

Advanced Research Questions

Q. How do interspecies differences in DMA metabolism impact toxicological interpretations?

DMA undergoes N-demethylation (cytochrome P450) and N-oxidation (flavin-containing monooxygenases) to form N-methylaniline and DMA N-oxide. Key interspecies variations:

  • Rats : Excrete 4-aminophenyl sulfate (major) .
  • Humans : Liver microsomes produce DMA N-oxide as the primary metabolite .
  • Dogs : Lack urinary DMA N-oxide but show blood aniline . Methodological note: Use hepatocyte incubations with 14^{14}C-labeled DMA and LC-MS/MS for metabolite profiling .

Q. What explains the contradictory carcinogenicity data for DMA in animal models?

  • Limited evidence in animals : Splenic sarcomas in male rats (oral gavage) and forestomach papillomas in female mice .
  • Mechanistic uncertainty : Reactive intermediates (e.g., hydroxylamines) may cause DNA adducts, but DMA itself lacks direct mutagenicity in bacterial assays .
  • IARC classification : Group 3 (“not classifiable” for human carcinogenicity) due to insufficient human data and ambiguous animal results .

Q. How does regioselectivity in DMA metallation influence synthetic applications?

Sodium-mediated zincation of DMA produces meta-substituted iodinated derivatives (60% selectivity) via deprotonation at the meta position. Competing pathways (e.g., ortho:meta:para = 3.7:4.2:1.0) arise from steric effects and base coordination . Method: Monitor reaction kinetics using 1^1H NMR and DFT calculations to map transition states .

Q. What role does DMA N-oxide play in oxidative stress and enzyme interactions?

DMA N-oxide, generated by This compound monooxygenase (GO:0004499), acts as a pro-oxidant in hepatic cells. It induces ROS via redox cycling with NADPH oxidase, detectable via fluorescence assays (e.g., DCFH-DA) . Caution: N-oxide stability varies with pH (pKa ~4.5) and solvent polarity .

Q. How do solvent effects modulate DMA’s electronic properties in photochemical studies?

Polar solvents (e.g., water) stabilize DMA’s charge-transfer excited states, shifting absorption maxima (λ = 290 nm → 310 nm). Computational models (e.g., PCM/B3LYP) predict solvatochromic behavior, correlating with experimental UV-Vis spectra .

Q. Methodological Tables

Table 1. Key Metabolic Pathways of DMA Across Species

SpeciesMajor MetabolitesEnzymes InvolvedDetection Method
HumanDMA N-oxide, N-methylanilineFMO3, CYP2C19LC-MS/MS
Rat4-Aminophenyl sulfateSULT1A1Radio-HPLC
DogAniline (blood)CYP2D15GC-ECD

Properties

IUPAC Name

N,N-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
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InChI Key

JLTDJTHDQAWBAV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=CC=C1
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Molecular Formula

C8H11N, Array
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Related CAS

54140-98-6, Array
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DSSTOX Substance ID

DTXSID2020507
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Molecular Weight

121.18 g/mol
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Physical Description

N,n-dimethylaniline appears as a yellow to brown colored oily liquid with a fishlike odor. Less dense than water and insoluble in water. Flash point 150 °F. Toxic by ingestion, inhalation, and skin absorption. Used to make dyes and as a solvent., Dry Powder; Liquid, Pale yellow, oily liquid with an amine-like odor; Note: A solid below 36 degrees F; [NIOSH], Liquid, YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale yellow, oily liquid with an amine-like odor., Pale yellow, oily liquid with an amine-like odor. [Note: A solid below 36 °F.]
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 192-194 °C, 378 °F
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Flash Point

145 °F (NTP, 1992), 63 °C, 145 °F (63 °C) (closed cup), 62 °C, 142 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,454 mg/L at 25 °C, Freely soluble in alcohol, chloroform, ether, Soluble in acetone, benzene, organic solvents, Soluble in oxygenated and chlorinated solvents, Soluble in ethanol, ethyl ether, acetone, benzene; very soluble in chloroform, 1.45 mg/mL, Solubility in water: none, 2%
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Density

0.9557 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9537 g/cu cm at 20 °C, Relative density (water = 1): 0.96, 0.96
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Vapor Density

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.17 (Air = 1), Relative vapor density (air = 1): 4.2, 4.17
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Vapor Pressure

1 mmHg at 85.1 °F (NTP, 1992), 0.7 [mmHg], Vapor pressure: 1 mm Hg at 29.5 °C, 0.70 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 67, 1 mmHg
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Color/Form

Pale-yellow, oily liquid [Note: A solid below 36 degrees F], Yellowish to brownish, oily liquid

CAS No.

121-69-7, 86362-18-7
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Melting Point

36.4 °F (NTP, 1992), 2.1 °C, 2.5 °C, 36 °F
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g (5.00 mmol) of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, 0.76 g (5.00 mmol) of 1-hydroxy-1H-benzotriazole hydrate, 1.14 g (5.50 mmol) of dicyclohexylcarbodiimide and 20 ml of N,N-dimethylformamide was stirred at room temperature for 2 hours. The obtained white solid was filtered and the filtrate was cooled to 0° C. The filtrate was added to mixed solution of 2.5 g (5.00 mmol) of 7-amino-3-(2,3-cyclopenteno-4-carbamoyl-1-pyridinium)methyl-3-cephem-4-carboxylate hydroiodic acid obtained in Preparation Example 24, 10 ml of N,N-dimethylformamide and 1.6 ml (12.70 mmol) of N,N-dimethylaniline. The mixture was stored at room temperature overnight and the precipitate was removed therefrom. The residue was dropped into 500 ml of diethylether with stirring. The precipitate was filtered, triturated with 100 ml of acetone and filtered again. The crude product thus obtained was dissolved in 100 ml of water and insoluble material was discarded by filtration. The resultant was freeze-dried to obtain 1.0 g of the same compound as obtained in Method a (yield: 37%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
7-amino-3-(2,3-cyclopenteno-4-carbamoyl-1-pyridinium)methyl-3-cephem-4-carboxylate hydroiodic acid
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Example 1 was repeated except that 32 g of 3-(2',4'-dimethoxyphenyl)-6-dimethylaminophthalide and 13.5 g of 2-methylindole were used, respectively, instead of 30 g of 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 27 g of triarylmethane having the following structure whose m.p. was 202°-203° C. in the form of colourless crystals (Recrystallized from methanol). This compound becomes bluish violet upon exposure to light on silica gel. ##STR13##

Synthesis routes and methods III

Procedure details

Example 14 was repeated except that 29 g of 3-(p-methoxyphenyl)-6-dimethylaminophthalide and 19.5 g of 2-phenylindole were used, respectively, instead of 33 g of 3-(m-diethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 24 g of 3-(p-methoxyphenyl)-3-(2-phenylindole-3-yl)-6-dimethylaminophthalide having the following structure whose m.p. was 224°-225° C. in the form of colourless crystals (Recrystallization from benzene-methanol). This compound becomes blue black on contact with silica gel. ##STR74##

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 32 g of 3-(3',4'-dimethoxyphenyl)-6-dimethylaminophthalide and 13.5 g of 2-methylindole were used, respectively, instead of 30 g of 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 33 g of triarylmethane having the following structure whose m.p. was 230°-232° C. in the form of colourless crystals (Recrystallized from methanol). This compound becomes bluish violet upon exposure to light on silica gel. ##STR11##

Synthesis routes and methods V

Procedure details

A benzylidenecyanoacetate-capped PLURACOL HP1250D was made as described in Example 1. An adhesive composition was made by mixing 39.25 weight percent of the benzylidenecyanoacetate-capped PLURACOL HP1250D, 39.25 weight percent vinyl toluene, 4.00 weight percent of the reaction product of caprolactone, phosphorus pentoxide and 2-hydroxyethylacrylate (commercially available from Nippon Kayaku Co. under the trade designation KAYAMER PM 21), 3.00 weight percent divinyl benzene, 1.40 weight percent diisopropanol-p-toluidine, 0.60 weight percent dimethyl aniline and 5.00 weight percent silica to form side A. 7.50 weight percent benzoyl peroxide initiator then was mixed with side A and immediately thereafter the resulting adhesive was applied to five steel coupons that were bonded together to form lap shear joints as per ASTM D-1002-94. The lap shear joints were allowed to fully cure overnight and then tested according to ASTM D-1002-94. The joints exhibited an average strength of 1241 psi and an adhesive failure mode (in other words, the adhesive failed before any destruction of the steel). Weight percents are based on the total amount of sides A and B.
Name
benzylidenecyanoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzylidenecyanoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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